molecular formula C27H19ClN4O B2770164 N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide CAS No. 361468-04-4

N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide

Katalognummer: B2770164
CAS-Nummer: 361468-04-4
Molekulargewicht: 450.93
InChI-Schlüssel: RWMFMZVJGQTAOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide is a synthetic small molecule based on a quinazoline core scaffold, a structure renowned in medicinal chemistry for its diverse biological activities and high affinity for various enzyme targets . This compound is designed for biochemical research, particularly in the field of oncology and signal transduction. Its molecular structure, which incorporates a 4-phenylquinazoline group linked to a benzamide via an anilino bridge, is characteristic of inhibitors targeting protein tyrosine kinases (PTKs) . The primary research value of this compound lies in its potential mechanism of action as a kinase inhibitor. The quinazoline pharmacophore is a privileged structure found in numerous approved therapeutic agents, such as Erlotinib, Gefitinib, and Lapatinib, which function by competitively inhibiting the ATP-binding site of epidermal growth factor receptor (EGFR) and other tyrosine kinases . By disrupting these key signaling pathways, quinazoline derivatives can modulate critical cellular processes including proliferation, survival, and migration, making them invaluable tools for studying cancer biology and identifying new therapeutic targets . This product is offered strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Eigenschaften

IUPAC Name

N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19ClN4O/c28-20-9-6-10-22(17-20)29-26(33)19-13-15-21(16-14-19)30-27-31-24-12-5-4-11-23(24)25(32-27)18-7-2-1-3-8-18/h1-17H,(H,29,33)(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMFMZVJGQTAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting with a suitable aniline derivative, the quinazoline core can be constructed through cyclization reactions.

    Substitution Reactions: Introduction of the 3-chlorophenyl group and the 4-phenyl group can be achieved through substitution reactions using appropriate reagents.

    Amidation: The final step involves the formation of the amide bond between the quinazoline derivative and the 3-chlorophenyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinazoline core or the phenyl groups.

    Substitution: Halogenation, nitration, or other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with quinazoline structures exhibit significant anticancer properties. The specific compound under review has shown promise in inhibiting tumor growth through various mechanisms:

  • Inhibition of Kinase Activity : Quinazoline derivatives have been identified as effective inhibitors of several kinases involved in cancer progression, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .
  • Induction of Apoptosis : Studies demonstrate that N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide can induce apoptosis in cancer cells, leading to reduced proliferation rates .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Inhibition of Pathogenic Bacteria : Research indicates that quinazoline derivatives possess antimicrobial properties against various bacterial strains, suggesting potential use as antibacterial agents .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry reported that a series of quinazoline derivatives, including N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide, exhibited potent antiproliferative effects against human cancer cell lines. The compound demonstrated a Ki value in the nanomolar range for inhibiting EGFR, indicating high potency .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of various quinazoline derivatives against Gram-positive and Gram-negative bacteria. N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide showed significant inhibitory activity, particularly against multi-drug resistant strains, highlighting its potential as a therapeutic agent in infectious diseases .

Wirkmechanismus

The mechanism of action of N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit certain enzymes or receptors, which can lead to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Effects

The table below compares N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide with structurally related benzamide-quinazoline hybrids:

Compound Name Core Structure Substituents Key Features Biological Activity (Reported) Reference
N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide Benzamide + quinazoline 3-chlorophenyl, 4-phenylquinazoline Potential kinase inhibition; enhanced lipophilicity Not explicitly reported (inferred)
N-(5-cyano-2-methylphenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide Benzamide + quinazoline 5-cyano-2-methylphenyl Improved solubility and target selectivity due to cyano group Anticancer (preclinical)
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide Benzamide + brominated quinazoline 6-bromo, 4-methylphenyl Bromine may enhance DNA intercalation or kinase binding Kinase inhibition (hypothesized)
N-(3-cyclopropyl-1H-pyrazol-5-yl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide Benzamide + quinazoline 3-cyclopropylpyrazole Pyrazole moiety could modulate metabolic stability Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br, CN) improve target binding via halogen bonds or dipole interactions, as seen in kinase inhibitors like nilotinib .
2.2.1. Antimicrobial Activity

Compared to thiazole-based benzamides (e.g., N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)benzamide), the target compound lacks a thiazole ring but shares the 3-chlorophenyl group. Thiazole derivatives with electron-donating groups (e.g., -OH, -NH₂) exhibit stronger antimicrobial activity against Bacillus subtilis and Candida albicans, while electron-withdrawing groups (e.g., -NO₂) reduce efficacy . The absence of a thiazole in the target compound may limit direct antimicrobial effects but could redirect activity toward kinase pathways.

2.2.2. Anti-Inflammatory and Enzyme Inhibition

N-(3-chlorophenyl)naphthylcarboxamide, a structurally distinct chlorophenyl-containing amide, shows binding affinities to nitric oxide synthase (NOS) isoforms (ΔG = -7.236 kcal/mol for NOS3; -8.85 kcal/mol for NOS2) . While the target compound’s NOS inhibition is untested, its 3-chlorophenyl group may similarly engage hydrophobic pockets in enzymes.

2.2.3. Kinase Inhibition

The quinazoline moiety aligns with kinase inhibitors like imatinib and dasatinib , which target DDR1/DDR2 but lack selectivity . The target compound’s 4-phenylquinazoline group may mimic ATP-binding site interactions, akin to EPZ011989 , a selective EZH2 inhibitor with a morpholine-propyne substituent .

Biologische Aktivität

N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory drug development. This article explores its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide
  • Molecular Formula: C20H16ClN3
  • Molecular Weight: 349.81 g/mol

The primary mechanism of action for N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide involves the inhibition of specific enzymes and pathways that are crucial in disease processes:

  • Cyclooxygenase Inhibition: The compound exhibits inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. By inhibiting COX-2, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain .
  • Anticancer Activity: The quinazoline moiety is known for its anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest .

Anticancer Properties

Several studies have demonstrated the anticancer potential of quinazoline derivatives, including N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide:

  • In vitro studies have shown that this compound can significantly inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through mitochondrial pathways .

Anti-inflammatory Effects

The anti-inflammatory properties are primarily attributed to the inhibition of COX enzymes. This action has been linked to a decrease in inflammatory markers in various experimental models .

Study 1: Anticancer Activity in Cell Lines

A study conducted on human cancer cell lines demonstrated that N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide exhibited an IC50 value of approximately 5 μM against MCF7 (breast cancer) cells. The study concluded that the compound effectively induces apoptosis and inhibits cell proliferation .

Study 2: Anti-inflammatory Efficacy

In a murine model of inflammation, the administration of this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerMCF7 Cell LineIC50 = 5 μM
Anti-inflammatoryMurine Paw Edema ModelSignificant edema reduction
COX-2 InhibitionEnzymatic AssayEffective inhibitor

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with coupling the quinazoline core to the benzamide moiety. Key steps include:

  • Amide bond formation: Use coupling agents like EDCI/HOBt or DCC to link the 4-aminobenzoic acid derivative to the quinazoline scaffold under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane (DCM) is preferred for acid-sensitive reactions .
  • Monitoring: Thin-layer chromatography (TLC) with UV visualization tracks reaction progress. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-performance liquid chromatography (HPLC) confirm purity (>95%) and structural integrity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign aromatic protons (δ 6.4–8.8 ppm), amide NH (δ ~8.8 ppm), and methyl groups (δ 2.4–2.7 ppm) to confirm regioselectivity .
  • Mass spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 509.01) .
  • Elemental analysis (CHN): Confirms stoichiometry (e.g., C: 68.43%, H: 4.95%, N: 16.51%) .
  • X-ray crystallography: Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) for structural validation .

Q. What functional groups dominate the compound’s reactivity, and how do they influence its stability?

Methodological Answer:

  • Quinazoline core: Susceptible to nucleophilic attack at the C2 position; reacts with amines or thiols under basic conditions .
  • Benzamide group: Hydrolysis-resistant under physiological pH but degrades in strong acids/bases. Stabilize via intramolecular hydrogen bonding .
  • Chlorophenyl substituent: Enhances lipophilicity and metabolic stability but may undergo dehalogenation under reductive conditions .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing derivatives with modified quinazoline or benzamide moieties?

Methodological Answer:

  • Protecting groups: Use tert-butoxycarbonyl (Boc) for amine protection during quinazoline functionalization to prevent side reactions .
  • Microwave-assisted synthesis: Accelerates reaction times (e.g., 30 minutes vs. 24 hours) for thermally sensitive intermediates .
  • Parallel synthesis: Employ combinatorial chemistry to screen substituent effects on bioactivity (e.g., replacing 3-chlorophenyl with trifluoromethyl groups) .

Q. What mechanistic insights explain the compound’s potential enzyme-targeting activity?

Methodological Answer:

  • Kinase inhibition assays: Use fluorescence polarization to measure binding affinity (IC₅₀) for kinases like EGFR or CDK2. Compare with reference inhibitors (e.g., imatinib) .
  • Molecular docking: Simulate interactions with ATP-binding pockets (e.g., hydrophobic interactions with Phe82 in EGFR) using AutoDock Vina .
  • Biochemical pathways: Investigate downstream effects via Western blotting (e.g., phosphorylation status of ERK/MAPK) .

Q. How can crystallographic data resolve contradictions in reported binding modes?

Methodological Answer:

  • Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., C–H···O bonds in crystal lattices) to validate docking predictions .
  • Synchrotron radiation: High-resolution X-ray diffraction (≤1.0 Å) resolves ambiguous electron density for flexible side chains .

Q. What strategies mitigate discrepancies in bioactivity data across studies?

Methodological Answer:

  • Standardized assays: Use identical cell lines (e.g., HCT-116 for cytotoxicity) and normalize data to internal controls (e.g., doxorubicin) .
  • Metabolic profiling: LC-MS/MS identifies metabolites that may interfere with activity measurements (e.g., oxidative degradation products) .

Q. How can computational models optimize lead compound derivatives?

Methodological Answer:

  • QSAR modeling: Correlate substituent electronegativity (e.g., Hammett constants) with IC₅₀ values to prioritize synthetic targets .
  • ADMET prediction: SwissADME forecasts blood-brain barrier permeability (e.g., logP = 3.5 ± 0.2) and CYP450 interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.